Product packaging for beta-Ionol(Cat. No.:CAS No. 472-80-0)

beta-Ionol

Cat. No.: B1630872
CAS No.: 472-80-0
M. Wt: 194.31 g/mol
InChI Key: CNOPDZWOYFOHGN-BQYQJAHWSA-N
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Description

Contextualization within Apocarotenoid Chemistry and Terpenoid Metabolism

Beta-Ionol's chemical identity places it firmly within the realm of terpenoid metabolism, a vast network of biochemical pathways responsible for synthesizing diverse natural products. Terpenoids, including this compound, are biosynthesized from fundamental five-carbon isoprene (B109036) units, typically through the mevalonate (B85504) (MVA) pathway, which utilizes acetyl-CoA as a crucial precursor. fishersci.canih.govnih.gov

A key aspect of this compound's chemistry lies in its relationship with apocarotenoids. Apocarotenoids are a class of oxidative cleavage products derived from larger C40 carotenoid molecules, such as beta-carotene (B85742). thegoodscentscompany.comsigmaaldrich.com Specifically, beta-ionone (B89335), a closely related ketone derivative of this compound, is formed by the enzymatic cleavage of beta-carotene at the 9,10 and 9',10' double bonds. This process is primarily catalyzed by carotenoid cleavage dioxygenases (CCDs), with CCD1 being a prominent enzyme involved in this transformation. fishersci.casigmaaldrich.comfmach.itthegoodscentscompany.comuni.lunih.gov Beta-ionone, in turn, serves as an intermediate in the synthesis of essential vitamins like A, E, and K. fishersci.cathegoodscentscompany.com this compound itself can be considered a reduced form of beta-ionone.

Significance as a Natural Product and its Metabolic Derivatives in Research

This compound is naturally occurring and has been identified in various plant species, including Plumeria rubra, Pyracantha coccinea, and Nicotiana tabacum, as well as in rose flowers and citrus fruits. thegoodscentscompany.comfishersci.ca Its derivative, beta-ionone, is even more widely distributed, found in numerous fruits and vegetables such as carrots, tomatoes, melons, raspberries, apricots, plums, and figs. fmach.itthegoodscentscompany.comuni.lu

The significance of this compound and its derivatives as natural products extends to their sensory properties. Beta-ionone, for instance, is a major contributor to the characteristic aromas of roses and violets, possessing an extremely potent odor threshold. thegoodscentscompany.comuni.luwikipedia.orgthegoodscentscompany.com This makes them valuable components in the flavor and fragrance industries.

Beyond their aromatic qualities, research has explored the biological activities of this compound and its metabolic derivatives. This compound has been reported to exhibit potential antimicrobial and antioxidant properties. fishersci.ca Beta-ionone has attracted attention for its reported anticancer activity in various in vitro and in vivo studies, including against breast, prostate, colon, and gastric cancer cells. thegoodscentscompany.comthegoodscentscompany.comuni.lunih.gov Furthermore, apocarotenoids like beta-ionone play diverse ecological roles, acting as insect attractants or repellants, and possessing antibacterial and fungicidal properties, contributing to plant defense mechanisms. fmach.ituni.lu

The metabolism of beta-ionone in biological systems has also been a subject of investigation. Studies in rabbits, for example, have identified several metabolic derivatives excreted in urine following oral administration of beta-ionone. These include 3-oxo-beta-ionone, 3-oxo-beta-ionol, dihydro-3-oxo-beta-ionol, and 3-hydroxy-beta-ionol. Glucuronide conjugates of some of these metabolites, such as 3-oxo-beta-ionol and dihydro-3-oxo-beta-ionol, have also been detected. uni.luchem960.comtheses.cz In cyanobacteria, other beta-ionone-type norcarotenoids like beta-ionone-5,6-epoxide, dihydro-beta-ionone, dihydro-beta-ionol (B1595605), tetrahydroionone, and 4-oxo-beta-ionone have been identified. uni.lu

Table 1: Key Metabolic Derivatives of Beta-Ionone Identified in Biological Systems

Compound NameType of Derivative (relative to Beta-Ionone)Source of Identification (Example)
3-oxo-beta-iononeOxidized ketoneRabbit urine uni.luchem960.comtheses.cz
3-oxo-beta-ionolOxidized alcoholRabbit urine uni.luchem960.comtheses.cz
Dihydro-3-oxo-beta-ionolReduced and oxidized alcoholRabbit urine uni.luchem960.comtheses.cz, Cyanobacteria uni.lu
3-hydroxy-beta-ionolHydroxylated alcoholRabbit urine uni.luchem960.comtheses.cz
Dihydro-beta-iononeReduced ketoneCyanobacteria uni.lu
Dihydro-beta-ionolReduced alcoholCyanobacteria uni.lu
Beta-ionone-5,6-epoxideEpoxidized ketoneCyanobacteria uni.lu
TetrahydroiononeSaturated ketoneCyanobacteria uni.lu
4-oxo-beta-iononeOxidized ketoneCyanobacteria uni.lu

Overview of Academic Research Trajectories for this compound Investigations

Academic research on this compound and its related compounds follows several key trajectories:

Biosynthesis and Enzymatic Mechanisms: A significant area of research focuses on elucidating the precise biosynthetic pathways, particularly the enzymatic cleavage of carotenoids by CCDs to produce beta-ionone, which can then be reduced to this compound. fishersci.casigmaaldrich.comfmach.itthegoodscentscompany.com Understanding these mechanisms is crucial for potential biotechnological applications.

Metabolic Engineering for Production: Due to the low natural yields of beta-ionone and the economic impracticality of its total chemical synthesis, a major research thrust involves metabolic engineering. Scientists are exploring the expression of plant biosynthetic pathway genes in microbial hosts such as Saccharomyces cerevisiae, Escherichia coli, and Yarrowia lipolytica to achieve higher and more sustainable production of natural beta-ionone. fishersci.canih.govnih.govthegoodscentscompany.comfmach.it For instance, engineered Yarrowia lipolytica strains have demonstrated significant yields of beta-ionone from organic waste hydrolysates. fishersci.canih.gov

Table 2: Reported Beta-Ionone Production Yields in Engineered Microbial Hosts

Microbial HostHighest Reported Yield (g/L)Reference
Escherichia coli0.5 fishersci.ca
Saccharomyces cerevisiae0.4 fishersci.ca
Yarrowia lipolytica4.0 (from food waste hydrolysate) fishersci.canih.gov

Investigation of Biological Activities: Research continues to explore the diverse biological activities of this compound and its derivatives. This includes detailed studies on their roles as insect attractants or repellants, their contributions to plant defense mechanisms, and their potential as therapeutic agents, particularly in anticancer research. thegoodscentscompany.comfmach.itthegoodscentscompany.comuni.lunih.gov

Metabolism and Pharmacokinetics: Studies on the metabolism of beta-ionone in animals (e.g., rabbits) aim to identify and characterize its various breakdown products and understand the biochemical transformations it undergoes in vivo. uni.luchem960.comtheses.cz

Stereochemistry and Isomerization: Academic investigations also delve into the stereochemical aspects of this compound and its derivatives, including studies on photocatalytic E → Z isomerization of beta-ionyl motifs, which are relevant to compounds like retinal. nih.gov

Sensory Perception and Genetic Basis: Research has also touched upon the human perception of beta-ionone, noting that genetic differences in the OR5A1 receptor can lead to significant variations in odor perception, including specific anosmia in some individuals. fmach.itwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B1630872 beta-Ionol CAS No. 472-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

CNOPDZWOYFOHGN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless liquid
Record name beta-Ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/85/
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Boiling Point

107.00 °C. @ 3.00 mm Hg
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Record name beta-Ionol
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Density

0.927-0.933
Record name beta-Ionol
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CAS No.

472-80-0, 22029-76-1, 73952-68-8
Record name beta-Ionol, (E)-
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Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol
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Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate
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Record name .BETA.-IONOL, (E)-
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Record name beta-Ionol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Enzymatic Pathways Leading to Beta Ionol and Its Precursors

Carotenoid Cleavage Dioxygenase (CCD)-Mediated Pathways to beta-Ionone (B89335).

The initial and crucial step in the formation of beta-Ionone, a direct precursor to beta-Ionol, involves the oxidative cleavage of carotenoids by Carotenoid Cleavage Dioxygenase (CCD) enzymes.

Carotenoids are a diverse group of C-40 polyisoprenoid pigments responsible for the yellow, orange, and red colors observed in many fruits and vegetables. nih.govnih.gov The formation of apocarotenoids, which are smaller byproducts, is initiated by the oxidative cleavage of carbon-carbon double bonds within the carotenoid backbone. wikipedia.org Beta-carotene (B85742) serves as a primary substrate for this process, leading to the generation of various apocarotenoids. wikipedia.orgeasychem.org Specifically, the oxidative cleavage of beta-carotene at the 9',10' double bond yields beta-Ionone and beta-apo-10'-carotenal. nih.govnih.gov Beta-Ionone is notably recognized as the most abundant cyclic apocarotenoid. wikipedia.org

Carotenoid cleavage dioxygenase (CCD) enzymes are central to the precise oxidative cleavage reactions that occur at specific double bonds within defined carotenoid and apocarotenoid substrates. easychem.org Several CCD isoforms contribute to the production of beta-Ionone from beta-carotene, including CCD1, CCD2, CCD4, and CCD7. wikipedia.org

CCD1 exhibits a broad substrate specificity, capable of cleaving both cyclic and acyclic carotenoids and apocarotenoids, including the 9-10 bond of beta-carotene. wikipedia.org Research on Petunia hybrida has demonstrated that a reduction in CCD1 transcript levels leads to a significant decrease (58–76%) in beta-Ionone synthesis in the corollas, underscoring its role in volatile compound production. uni.lu Another isoform, CCD4b, found in citrus fruits, is known to cleave beta-carotene, beta-cryptoxanthin, and zeaxanthin (B1683548). easychem.org Furthermore, CCD7 is capable of catalyzing the oxidation of both beta-carotene and 9-cis-beta-carotene (B138956) at the 9'/10' position, thereby generating beta-Ionone. wikipedia.org CCD7, in conjunction with CCD8, is also involved in the biosynthesis pathway of strigolactones from beta-carotene. easychem.org

Beta,beta-carotene-9',10'-oxygenase 2 (BCO2), also referred to as beta,beta-carotene-9',10'-dioxygenase 2 (BCDO2), is an enzyme that catalyzes the asymmetric oxidative cleavage of carotenoids. fishersci.cathegoodscentscompany.comlipidmaps.orgtandfonline.com In contrast to beta,beta-carotene-15,15'-monooxygenase 1 (BCMO1), which performs a symmetrical cleavage, BCO2 possesses a broader substrate specificity. fishersci.cathegoodscentscompany.com Specifically, BCO2 cleaves the 9',10' double bond of beta-carotene, resulting in the production of beta-Ionone and beta-apo-10'-carotenal. nih.govnih.govlipidmaps.org A notable distinction between these enzymes is their cellular localization: BCO2 is situated in the inner mitochondrial membrane, whereas BCMO1 is a cytoplasmic protein. fishersci.cathegoodscentscompany.com

Enzymatic Transformations of beta-Ionone to this compound.

Following the formation of beta-Ionone, further enzymatic steps lead to the generation of this compound.

Beta-Ionone can undergo reduction by Alkenal Reductase (AER) to form dihydro-beta-Ionone. wikipedia.orgwikipedia.orgfishersci.dk AER specifically acts on the alpha,beta-unsaturated carbon-carbon double bond found in beta-Ionone, beta-apo-13-carotenone, and beta-apo-14'-carotenal, converting them into less reactive dihydro-beta-apocarotenoids. wikipedia.orgfishersci.dk In addition to AER, aldo-keto reductases (AKR), specifically AKR4C8 and AKR4C9, are also capable of reducing beta-Ionone to this compound. wikipedia.orguni.lu AKR4C9 has been shown to reduce other substrates like retinal and beta-apo-14'-carotenal as well. uni.lu

Aldehyde dehydrogenases (ALDHs) constitute a superfamily of oxidoreductases that facilitate the conversion of aldehydes into their corresponding carboxylic acids. uni.lunih.gov Interestingly, beta-Ionone is converted to this compound by Aldehyde Dehydrogenase isoforms ALDH3H1 and ALDH3I1. wikipedia.orgwikipedia.orgfishersci.dk While ALDH3H1 and ALDH3I1 from Arabidopsis are generally known for their broad substrate specificity in oxidizing beta-apocarotenals into carboxylic acids, they cannot convert ketone substrates like beta-Ionone into carboxylic acids. wikipedia.orgfishersci.dkuni.lu This suggests a specific reductase activity or a different mechanism for their role in this compound formation from beta-Ionone. ALDH3H1 is a cytosolic enzyme that utilizes NAD+ as a coenzyme, whereas ALDH3I1 is localized to the chloroplast and uses NADP+ as a coenzyme. nih.gov

Microbial Biotransformation Pathways of beta-Ionone to Ionol Derivatives.

Microorganisms play a significant role in the biotransformation of beta-ionone into various ionol derivatives, including this compound itself. This microbial conversion is an appealing alternative for producing these compounds, especially given the typically low levels of beta-ionone produced in plants nih.govnih.gov.

Several fungal species have demonstrated the capacity to transform beta-ionone into hydroxy- and oxo-derivatives nih.govejpau.media.plresearchgate.net. For instance, Geotrichum sp. has been shown to convert beta-ionone into 7,8-dihydro-beta-ionone and 7,8-dihydro-beta-ionol cabidigitallibrary.org. Mixed cultures, such as those formed by Bacillus sp. and Geotrichum sp., also contribute to the production of beta-ionone and its derivatives cabidigitallibrary.org. Other microorganisms, including Trichosporon asahii, Paenibacillus amylolyticus, and Peurotus eryngii, are known to degrade lutein (B1675518) (another carotenoid precursor) into norisoprenoid flavor compounds, with 7,8-dihydro-beta-ionol and beta-ionone being among the main products ukri.org.

Fungi from genera like Fusarium, Absidia, and Aspergillus have been utilized for the biotransformation of beta-ionone derivatives ejpau.media.pl. For example, Fusarium fungi can convert halolactones derived from beta-ionone into hydroxylactone ejpau.media.pl.

Metabolic engineering strategies have been employed to enhance the microbial production of beta-ionone, which then serves as a substrate for further biotransformation into ionol derivatives nih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org. Engineered strains of Saccharomyces cerevisiae, Escherichia coli, and Yarrowia lipolytica have been successfully developed for heterologous biosynthesis of beta-ionone nih.govfrontiersin.orgfrontiersin.org. The highest reported beta-ionone yields in engineered microbes include 0.5 g/L in E. coli, 0.4 g/L in S. cerevisiae, and 1.0 g/L in Y. lipolytica frontiersin.org.

The following table summarizes some microbial biotransformation findings related to beta-ionone and its derivatives:

Microorganism / StrainSubstrateMain Products / TransformationReference
Geotrichum sp.β-Ionone7,8-dihydro-β-ionone, 7,8-dihydro-β-ionol cabidigitallibrary.org
Bacillus sp. & Geotrichum sp. (mixed culture)β-Iononeβ-Ionone, derivatives cabidigitallibrary.org
Trichosporon asahiiLutein7,8-dihydro-β-ionol, β-ionone ukri.org
Paenibacillus amylolyticusLutein7,8-dihydro-β-ionol, β-ionone ukri.org
Peurotus eryngiiLutein7,8-dihydro-β-ionol, β-ionone ukri.org
Aspergillus nigerβ-Ionone2-hydroxy-β-ionone nih.gov
Penicillium corylophilumβ-Ionone2-hydroxy-β-ionone nih.gov
Penicillium roquefortiβ-Ionone3-hydroxy-β-ionone nih.gov
Yarrowia lipolytica (engineered)Sugars (e.g., glucose, xylose)β-Ionone (precursor) frontiersin.orgfrontiersin.org

Proposed Alternative Biosynthetic Routes (e.g., from Pinene Precursors).

Beyond the well-established carotenoid degradation pathway, alternative biosynthetic routes have been proposed for the formation of ionones, which can then serve as precursors for ionol derivatives. One notable proposed route involves the conversion of pinene precursors.

A possible metabolic pathway suggests that alpha- and beta-pinene (B31000) can be converted into alpha- and beta-ionone researchgate.netresearchgate.netingentaconnect.comtaylorandfrancis.com. This conversion is of interest due to the widespread occurrence of pinenes, particularly in turpentine (B1165885) oil ingentaconnect.comtaylorandfrancis.com. Studies conducted in rats have provided evidence for this conversion, showing that beta-ionone was detected in urine samples after the administration of beta-pinene researchgate.nettaylorandfrancis.comresearchgate.net. This metabolic transformation is believed to involve cytochrome P450 (CYP) enzymes, which are known for their ability to hydroxylate various substrates, including pinenes researchgate.netingentaconnect.comresearchgate.net. The formation of ionones from pinenes is thought to explain the characteristic violet-like scent observed in urine following exposure to turpentine researchgate.netingentaconnect.comtaylorandfrancis.com. While this route primarily leads to beta-ionone, this compound can subsequently be formed through the reduction of the ketone group of beta-ionone, as observed in other biotransformation processes oecd.orgepa.gov.

Advanced Synthetic Methodologies for Beta Ionol and Its Derivatives

Chemical Synthesis from beta-Ionone (B89335) and Related Intermediates

The chemical synthesis of beta-ionol is intrinsically linked to the synthesis of its precursor, beta-ionone, and subsequent chemical modifications. These transformations involve foundational organic reactions that build the characteristic carbon skeleton and introduce the required functional groups.

Aldol (B89426) Condensation and Cyclization Approaches in Pseudoionone (B86502) to beta-Ionone Synthesis

The industrial synthesis of beta-ionone, a crucial precursor to this compound, is a well-established two-step process. perfumerflavorist.comperfumerflavorist.comwpmucdn.com This process begins with the base-catalyzed aldol condensation of citral (B94496) with acetone (B3395972) to form an intermediate known as pseudoionone. taylorfrancis.comresearchgate.net

The key steps in this synthesis are:

Aldol Condensation: Citral, a mixture of geranial and neral (B7780846) isomers, reacts with acetone in the presence of a basic catalyst. wpmucdn.com Common catalysts include sodium hydroxide, potassium hydroxide, or barium hydroxide. perfumerflavorist.comperfumerflavorist.com This reaction yields pseudoionone, typically as a mixture of isomers. perfumerflavorist.comwpmucdn.com The yields for this step generally range from 70-80%. perfumerflavorist.com

Cyclization: The resulting pseudoionone is then subjected to an acid-catalyzed cyclization to form a mixture of ionone (B8125255) isomers, primarily alpha-ionone (B122830) and beta-ionone. perfumerflavorist.comresearchgate.net The choice of acid catalyst (e.g., sulfuric acid, phosphoric acid) and reaction conditions significantly influences the ratio of the final isomers. perfumerflavorist.comwpmucdn.com It has been observed that alpha-ionone can rearrange to the more thermodynamically stable beta-ionone under the influence of an acidic catalyst at increased temperatures. perfumerflavorist.com

Reaction StepReactantsCatalyst TypeProduct
Aldol CondensationCitral, AcetoneBasic (e.g., NaOH)Pseudoionone
CyclizationPseudoiononeAcidic (e.g., H₃PO₄, H₂SO₄)alpha-Ionone, beta-Ionone

Ethynylation of beta-Ionone to Ethynyl-beta-Ionol Intermediates for Carbon Skeleton Elongation

To extend the carbon skeleton of beta-ionone, a common strategy is ethynylation, which introduces an acetylene (B1199291) group. This reaction converts the ketone functional group of beta-ionone into a tertiary alcohol, forming ethynyl-beta-ionol. google.com This process is a critical step in the synthesis of larger molecules, such as Vitamin A. google.com The reaction typically involves reacting beta-ionone with an acetylide, such as lithium acetylide. google.com The resulting ethynyl-beta-ionol serves as a key intermediate, allowing for further coupling reactions to elongate the side chain. google.com

Reduction of beta-Ionone and its Derivatives to this compound Forms

The conversion of beta-ionone and its derivatives to their corresponding this compound forms is achieved through the reduction of the ketone carbonyl group to a secondary alcohol. This transformation is a fundamental step in many synthetic pathways. For example, in the synthesis of certain carotenoids, (rac)-3-hydroxy-β-ionone is converted to (rac)-3-hydroxyvinyl-β-ionol. thieme-connect.com This indicates that the ketone group can be selectively reduced in the presence of other functional groups. Similarly, the conversion of beta-ionone to this compound has been noted in metabolic studies, highlighting the biochemical relevance of this reduction. researchgate.net

Stereoselective Synthesis of this compound and its Chiral Isomers

The synthesis of specific stereoisomers of this compound and its derivatives is crucial for applications where chirality dictates biological activity or sensory properties.

Enantioselective Approaches to Dihydro-beta-Ionol (B1595605)

Enantioselective methods have been developed to synthesize specific chiral isomers of dihydro-beta-ionol, a saturated derivative of this compound. These isomers are noted for their distinct and desirable fragrance profiles. leffingwell.com One effective method is the asymmetric transfer hydrogenation of an α,β-acetylenic ketone precursor, which leads to the formation of optically active saturated alcohols that serve as intermediates for dihydro-beta-ionol glucosides. nih.gov The (S)-(+)-dihydro-beta-ionol is described as having a floral-amber fragrance, while the (R)-(-)-dihydro-beta-ionol possesses a floral-musky scent. leffingwell.com

EnantiomerReported Fragrance Profile
(S)-(+)-dihydro-beta-ionolFloral-amber, woody ambery, powdery floral (violet and cassis)
(R)-(-)-dihydro-beta-ionolFloral-musky, musky leathery, powdery floral (violet and cassis)

Synthesis of Optically Active 3-Hydroxy-beta-Ionone and its Role as a Key Intermediate

Optically active 3-hydroxy-β-ionone is a vital chiral building block for the total synthesis of important carotenoids like zeaxanthin (B1683548) and β-cryptoxanthin. thieme-connect.comgoogle.comresearchgate.net A practical synthetic route starts from the commercially available and inexpensive (rac)-α-ionone. thieme-connect.comthieme-connect.com

The synthetic strategy involves several key transformations:

Protection: The ketone group of (rac)-α-ionone is protected as a ketal. thieme-connect.comgoogle.com

Reduction: The resulting 3-keto-α-ionone ketal is reduced to form a hydroxy acetal. thieme-connect.com

Deprotection and Isomerization: Deprotection of the ketal followed by a base-catalyzed double bond isomerization converts the 3-hydroxy-α-ionone intermediate into (rac)-3-hydroxy-β-ionone. thieme-connect.comgoogle.com

Enzymatic Resolution: The racemic mixture of 3-hydroxy-β-ionone can then be separated through enzyme-mediated acylation, allowing for the isolation of the desired (3R) and (3S) enantiomers in high enantiomeric purity. thieme-connect.comgoogle.com

These optically pure isomers, (3R)-3-hydroxy-β-ionone and (3S)-3-hydroxy-β-ionone, serve as crucial intermediates that simplify the total synthesis of biologically significant, optically active carotenoids. thieme-connect.comgoogle.comthieme-connect.com

Chemoenzymatic Resolution Techniques for Ionol Isomers

The synthesis of enantiomerically pure β-ionol and its derivatives is of significant interest, particularly for applications in the fragrance and pharmaceutical industries where chirality can dictate biological activity and sensory properties. Chemoenzymatic resolution has emerged as a powerful and efficient strategy for separating racemic mixtures of ionol isomers and related chiral precursors. This approach leverages the high enantioselectivity of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product. jocpr.comnih.gov

Kinetic resolution (KR) is a widely applied chemoenzymatic technique. jocpr.com It is predicated on the difference in the reaction rates of two enantiomers with an enzyme. jocpr.com In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated to form an ester, while the other remains largely unreacted. This provides a route to both enantiomers—one in its original alcohol form and the other as its ester, which can be subsequently hydrolyzed. nih.gov Lipases are favored for these transformations due to their broad substrate tolerance, commercial availability, and activity in non-aqueous solvents. nih.govmdpi.com

A practical application of this methodology is demonstrated in the synthesis of optically active precursors to carotenoids, such as (3R)-3-Hydroxy-β-ionone, a key intermediate. In one synthetic strategy, a racemic mixture of 3-hydroxy-β-ionone was subjected to enzymatic kinetic resolution. thieme-connect.com The process involved the selective acetylation of one enantiomer, yielding (3R)-3-acetoxy-β-ionone and leaving the unreacted (3S)-3-hydroxy-β-ionone. thieme-connect.com This enzymatic step is crucial for accessing the enantiomerically pure building blocks required for the total synthesis of specific, biologically active carotenoids. thieme-connect.com

The effectiveness of chemoenzymatic resolution is highly dependent on the choice of enzyme, acyl donor, and solvent. osaka-u.ac.jp Lipases from different microbial sources, such as Pseudomonas cepacia (now Burkholderia cepacia), Candida antarctica Lipase (B570770) B (CAL-B), and porcine pancreatic lipase (PPL), exhibit varying degrees of selectivity and activity towards different substrates. nih.govmdpi.comnih.gov The selection of the acyl donor (e.g., vinyl acetate (B1210297), vinyl propionate) and the reaction medium (e.g., hexane, toluene, tert-butyl methyl ether) also significantly influences the reaction's conversion rate and enantioselectivity. nih.govmdpi.comosaka-u.ac.jpmdpi.com

For instance, studies on the kinetic resolution of various secondary alcohols have shown that CAL-B is often a highly effective biocatalyst. mdpi.comnih.gov In the resolution of a racemic δ-hydroxy-γ-lactone, CAL-B achieved 49% conversion within one hour, yielding the desired product with an enantiomeric excess (ee) of 99% and the unreacted substrate with 96% ee. mdpi.com Such high enantioselectivity is critical for the successful separation of isomers.

Table 1: Representative Lipases in the Kinetic Resolution of Chiral Alcohols

Enzyme (Lipase)Source OrganismTypical ApplicationObserved Enantioselectivity (E-value)
Lipase PSBurkholderia cepacia (formerly Pseudomonas cepacia)Acylation of secondary alcoholsOften >100
CAL-BCandida antarcticaTransesterification of various alcoholsFrequently >200
PPLPorcine PancreasAcylation of diolsModerate (e.g., 13)
Amano PSBurkholderia cepaciaResolution of δ-hydroxy-γ-lactonesHigh (>200)

Dynamic kinetic resolution (DKR) represents an advancement over standard KR, offering the potential to convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% theoretical yield limit of KR. jocpr.comnih.gov DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. osaka-u.ac.jpnih.gov This is often achieved by using a compatible chemical catalyst, such as a ruthenium complex, that facilitates the continuous interconversion of the alcohol enantiomers under the reaction conditions. nih.gov This synergistic chemoenzymatic approach has been successfully applied to various alcohols, yielding products with high conversion (up to 99%) and excellent enantiomeric excess (up to 97%). nih.gov

Green Chemistry Principles in this compound Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like β-ionol to minimize environmental impact and enhance sustainability. researchgate.net This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of environmentally benign solvents, the development of catalytic reactions, and the utilization of renewable feedstocks. researchgate.net

Traditional organic syntheses often rely on volatile organic solvents (VOCs), which can be toxic, flammable, and environmentally harmful. nih.gov A central tenet of green chemistry is the replacement of these solvents with safer alternatives. mdpi.com Ionic liquids (ILs) have garnered attention as potential "green solvents" due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. nih.govbiotechjournal.in In the context of β-ionol synthesis, which involves steps like cyclization and condensation, ILs could serve as reusable reaction media, potentially improving reaction rates and simplifying product isolation. researchgate.net Biocompatible ionic liquids (Bio-ILs), derived from natural sources like amino acids or carbohydrates, represent a further step towards sustainability, offering enhanced biodegradability and reduced toxicity. mdpi.com

Another green approach involves utilizing renewable starting materials. β-Ionone, the direct precursor to β-ionol, is a carotenoid-derived compound. frontiersin.org Advances in biotechnology and metabolic engineering have enabled the production of β-ionone from simple sugars using genetically engineered microorganisms like Yarrowia lipolytica. frontiersin.org This biosynthetic route, which can utilize hydrolysates from organic waste as a feedstock, offers a sustainable alternative to traditional chemical synthesis from petrochemical sources. frontiersin.org The subsequent reduction of bio-synthesized β-ionone to β-ionol would complete a green synthetic pathway from renewable biomass.

The development of catalytic processes is also fundamental to green chemistry. Catalysts are preferred over stoichiometric reagents as they are used in small amounts and can be recycled and reused, thus minimizing waste. The synthesis of β-ionone from citral and acetone, for instance, typically involves a base-catalyzed aldol condensation followed by an acid-catalyzed cyclization. Green methodologies would focus on employing solid, recyclable acid and base catalysts to simplify purification and reduce corrosive waste streams.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced product purity compared to conventional heating methods. researchgate.netnih.govresearchgate.net Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating throughout the bulk of the material, a phenomenon distinct from the surface heating characteristic of conventional methods. researchgate.netkerone.com

This technology can be applied to several transformations in the synthesis of β-ionol and its precursors. For example, the acid-catalyzed cyclization of pseudoionone to form α- and β-ionone is a critical step that could be accelerated by microwave heating. The rapid temperature increase can significantly shorten the required reaction time from hours to minutes. kerone.com Furthermore, microwave-assisted synthesis has been successfully used for a variety of cyclization and condensation reactions, which are central to the construction of the ionone framework. nih.govmdpi.com

Microwave technology is particularly effective for dehydration reactions. kerone.comresearchgate.net Dehydration is an energy-intensive process, and microwave-assisted dehydration offers a more efficient method by volumetrically heating the material. kerone.com This could be relevant in steps where water is eliminated to form carbon-carbon double bonds within the ionone structure. The ability to achieve rapid drying at lower bulk temperatures can also be beneficial for heat-sensitive materials. nih.govuran.ua

The benefits of MAOS are often most pronounced in solvent-free "dry media" reactions, which align perfectly with green chemistry principles by eliminating the need for a solvent altogether. researchgate.netbiotechjournal.in Reagents are adsorbed onto a solid support, such as silica (B1680970) or alumina, and then irradiated. This technique has been shown to be highly efficient for various reactions, including the synthesis of heterocyclic compounds and other medicinally relevant structures, suggesting its potential applicability to the synthesis of β-ionol derivatives. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions

Reaction TypeConventional HeatingMicrowave-Assisted Synthesis (MAOS)Key Advantage of MAOS
Condensation ReactionsSeveral hours to daysMinutesDrastic reduction in reaction time
Cyclization ReactionsOften requires high temperatures and long durationLower temperatures, shorter durationImproved yield and purity
DehydrationHours, surface heatingMinutes, volumetric heatingIncreased energy efficiency, speed
Synthesis on Solid SupportSlow, often requires solventRapid, often solvent-freeEnvironmentally friendly, easy workup

Metabolic Engineering and Bioproduction of Beta Ionol

Strategies for Pathway Optimization and Yield Enhancement

Achieving economically viable production levels of beta-ionol in microbial hosts requires systematic optimization of the introduced biosynthetic pathway and the host's native metabolism. Various metabolic engineering strategies have been employed to enhance the flux towards this compound and increase final product titers.

A common strategy to increase the production of a target compound is to overexpress the genes encoding key enzymes in its biosynthetic pathway. In the context of this compound production, the carotenoid cleavage dioxygenase 1 (CCD1) is a critical enzyme that catalyzes the conversion of β-carotene to beta-ionone (B89335). mdpi.comnih.gov Increasing the expression of the CCD1 gene has been a focal point in engineering efforts to improve beta-ionone yields. nih.gov

Another important target for overexpression is the 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR1). This enzyme catalyzes a rate-limiting step in the mevalonate (B85504) (MVA) pathway, which is responsible for synthesizing the isoprenoid precursors of β-carotene. nih.gov By overexpressing HMGR1, the metabolic flux towards the MVA pathway can be increased, leading to a higher supply of precursors for β-carotene and, consequently, this compound synthesis. nih.gov In S. cerevisiae, alleviating the bottleneck catalyzed by HMGR1 has been shown to significantly increase total carotenoid concentrations. nih.gov Similarly, in Y. lipolytica, increasing the MVA pathway flux was a key component of a modular engineering strategy that led to a substantial increase in beta-ionone production. nih.govnih.gov

Furthermore, the dosage of key genes in the biosynthetic pathway is a critical factor that needs to be fine-tuned to achieve high product titers. nih.govfrontiersin.org A balanced expression of all pathway enzymes is necessary to avoid the accumulation of intermediate metabolites, which can be toxic to the cell or divert metabolic flux to competing pathways. By systematically evaluating the impact of gene dosage, for instance, by varying the copy number of integrated genes, it is possible to optimize the metabolic flux towards the desired product. In S. cerevisiae, a fine-tuning of carotenogenic gene expression through gene dosage optimization resulted in a significant increase in total carotenoid accumulation, which is a prerequisite for high-level beta-ionone production. nih.govfrontiersin.org

Enzyme Engineering for Improved Catalytic Efficiency and Membrane Affinity

The efficient biosynthesis of β-ionol is fundamentally dependent on the catalytic prowess of the enzymes involved in the carotenoid cleavage pathway. Enzyme engineering has emerged as a critical tool to enhance the production of β-ionol by improving the catalytic efficiency and substrate specificity of key enzymes. This discipline combines principles from chemical technology and enzyme theory to overcome the limitations of natural enzymes for industrial applications.

A primary target for engineering is the family of Carotenoid Cleavage Dioxygenases (CCDs), which catalyze the oxidative cleavage of carotenoids to produce apocarotenoids, the direct precursors to β-ionol. Directed evolution and site-directed mutagenesis are powerful strategies employed to create enzyme variants with superior performance. For instance, modifications to the active site of a CCD can lead to a higher affinity for β-carotene and an increased turnover rate, resulting in a greater flux towards β-ionone and subsequently β-ionol.

Table 1: Strategies in Enzyme Engineering for Enhanced β-Ionol Production

Engineering Strategy Target Enzyme/Process Desired Outcome
Directed Evolution Carotenoid Cleavage Dioxygenase (CCD) Increased catalytic rate (kcat), higher substrate affinity (lower Km)
Site-Directed Mutagenesis Alcohol Dehydrogenase (ADH) / Carbonyl Reductase (CR) Enhanced specificity for β-ionone, improved cofactor (NADH/NADPH) binding
Protein Fusion CCDs and other pathway enzymes Fusion with membrane-anchoring domains to improve proximity to lipophilic substrates

| Enzyme Immobilization | Pathway enzymes | Covalent attachment or crosslinking to membrane supports for enhanced stability and reaction rates mdpi.com |

Alleviation of Metabolic Bottlenecks in Production Strains

The construction of efficient microbial cell factories for β-ionol production often encounters metabolic bottlenecks that limit yield and productivity. These bottlenecks can arise from various factors, including the accumulation of toxic intermediates, depletion of essential precursors, or imbalances in cofactor and energy supply. nih.gov Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a powerful framework for identifying and resolving these issues. nih.gov

A common bottleneck in engineered pathways is the limited availability of the precursor geranylgeranyl pyrophosphate (GGPP), the universal precursor for carotenoid synthesis. To address this, strategies focus on upregulating the native methylerythritol 4-phosphate (MEP) pathway. This can involve overexpressing key enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) isomerase (IDI).

Another critical area is cofactor balancing. The biosynthesis of carotenoids and their subsequent conversion to β-ionol require a significant supply of reducing power in the form of NADPH and NADH. Competing metabolic pathways can drain this supply, creating a bottleneck. Rational metabolic engineering strategies include the deletion of genes encoding for competing pathways or the expression of enzymes that favor the regeneration of the required cofactors. nih.gov For example, enhancing the pentose phosphate pathway can increase the intracellular pool of NADPH.

Furthermore, the expression of a long and complex biosynthetic pathway can impose a significant metabolic burden on the host cell, leading to reduced growth and productivity. nih.gov Identifying and downregulating non-essential pathways can redirect cellular resources, including carbon flux and energy, towards the β-ionol production pathway. nih.govnih.gov

Table 2: Common Metabolic Bottlenecks and Alleviation Strategies

Metabolic Bottleneck Consequence Alleviation Strategy
Insufficient Precursor Supply (GGPP) Low carotenoid production Overexpression of key MEP pathway enzymes (e.g., dxs, idi, ggps)
Cofactor Imbalance (NADPH/NADH) Reduced efficiency of reductive steps Deletion of competing pathways; enhancement of pentose phosphate pathway
Accumulation of Toxic Intermediates Inhibition of cell growth and enzyme activity Overexpression of downstream enzymes; transporter engineering for product removal

| Metabolic Burden | Slowed cell growth and reduced productivity | Downregulation of non-essential genes; pathway optimization and balancing |

Bioconversion and Biotransformation Approaches for β-Ionol Derivatives

Bioconversion and biotransformation utilize whole microbial cells or purified enzymes to perform specific chemical modifications on a substrate, offering a green and highly selective alternative to chemical synthesis. nih.gov These techniques are particularly valuable for producing derivatives of β-ionol, which can have unique flavor and fragrance properties. Fungi, in particular, are known for their ability to carry out diverse biotransformation reactions on apocarotenoids like ionones. nih.gov

The biotransformation of β-ionone, the immediate precursor to β-ionol, can yield a variety of oxidized and reduced derivatives. nih.gov For example, microbial reduction of the keto group of β-ionone produces β-ionol. However, other reactions can also occur, such as the reduction of the conjugated double bond or oxidation at various positions on the cyclic ring. nih.gov These transformations are catalyzed by a range of microbial enzymes, including oxidoreductases and hydroxylases.

The choice of microbial strain is crucial, as different species can produce distinct product profiles from the same substrate. nih.gov For instance, studies have shown that fungi can hydroxylate β-ionone at the C-4 position, leading to 4-hydroxy-β-ionone, or reduce the double bond to yield dihydro-β-ionone. These biotransformation processes allow for the creation of a library of β-ionol-related compounds that would be challenging to synthesize chemically.

One of the key advantages of using whole-cell biotransformation is that it can involve a series of reactions catalyzed by multiple enzymes within the cell, allowing for multi-step modifications in a single biotechnological process. mdpi.com

Table 3: Examples of Fungal Biotransformation Products from β-Ionone

Fungal Species Substrate Major Biotransformation Product(s) Reaction Type
Aspergillus niger β-Ionone 4-Oxo-β-ionone Oxidation
Botrytis cinerea β-Ionone (R)-4-Hydroxy-β-ionone Hydroxylation
Rhizopus oryzae β-Ionone 3,4-Dehydro-β-ionol Dehydrogenation & Reduction

Co-culture Systems for Enhanced Biosynthesis (e.g., E. coli-S. cerevisiae)

The biosynthesis of complex natural products like β-ionol often involves long and intricate metabolic pathways. Housing the entire pathway within a single microbial host can lead to metabolic burden, accumulation of toxic intermediates, and suboptimal performance of different pathway segments. nih.gov A modular co-culture approach, which divides the biosynthetic pathway between two or more microbial strains, offers an effective solution to these challenges. scispace.com

A well-established co-culture system pairs Escherichia coli with Saccharomyces cerevisiae. researchgate.net In this consortium, the pathway is rationally segregated based on the metabolic strengths of each organism. E. coli is highly efficient at producing intermediates derived from central metabolites due to its rapid growth and well-characterized genetics. nih.gov Therefore, the initial stages of the pathway, from a simple carbon source to an intermediate like β-ionone, can be engineered into E. coli.

The intermediate is then secreted into the culture medium and taken up by S. cerevisiae. Yeast is an ideal host for the downstream steps, particularly those requiring post-translational modifications or the activity of eukaryotic enzymes like P450 monooxygenases, which are often involved in the functionalization of terpenes. nih.gov For instance, the final reduction of β-ionone to β-ionol can be efficiently carried out by yeast's native or overexpressed alcohol dehydrogenases. This division of labor reduces the metabolic load on each strain and allows for the independent optimization of each module of the pathway. scispace.comresearchgate.net Successful implementation of this strategy has been demonstrated for other valuable compounds, such as resveratrol and various alkaloids. nih.govnih.gov

Utilization of Sustainable Feedstocks in Biorefinery Processes (e.g., Organic Waste Hydrolysates)

The economic viability and environmental sustainability of microbial β-ionol production are heavily influenced by the cost of the carbon feedstock. Conventional processes often rely on refined sugars like glucose, which are expensive and compete with food production. Integrated biorefineries offer a paradigm shift by utilizing low-cost, non-food, renewable biomass as a feedstock for producing biofuels and value-added chemicals. nih.govmdpi.com

Sustainable feedstocks for β-ionol production include lignocellulosic biomass (e.g., agricultural and forestry residues), municipal organic waste, and food processing wastes. nih.govtaylorfrancis.com These materials are rich in carbohydrates but require pretreatment and hydrolysis to break down complex polymers like cellulose and hemicellulose into fermentable sugars (e.g., glucose, xylose). The resulting sugar-rich liquid, known as a hydrolysate, can then be used as the carbon source for engineered microbes. researchgate.net

The use of these feedstocks aligns with the principles of a circular economy, reducing waste and decreasing reliance on fossil resources. taylorfrancis.comresearchgate.net However, a significant challenge is the presence of inhibitory compounds in the hydrolysates (e.g., furfural, 5-hydroxymethylfurfural, and acetic acid), which are generated during pretreatment and can be toxic to microbial cells. Therefore, robust production strains that are tolerant to these inhibitors are required. Metabolic engineering and evolutionary adaptation strategies are being employed to develop strains capable of efficiently co-utilizing the mixture of sugars present in these hydrolysates and withstanding their inherent toxicity. mdpi.com

Table 4: Potential Sustainable Feedstocks for β-Ionol Bioproduction

Feedstock Category Specific Examples Major Carbohydrates Key Challenges
Lignocellulosic Biomass Corn stover, wheat straw, switchgrass Glucose, Xylose, Arabinose Pretreatment complexity, inhibitor toxicity
Agro-industrial Wastes Sugarcane bagasse, fruit peels, olive pomace Glucose, Fructose, Sucrose Seasonal availability, compositional variability

| Municipal Organic Waste | Food scraps, yard trimmings | Starch, Cellulose, Hemicellulose | Heterogeneity, potential for contamination |

Structural Elucidation and Analytical Characterization of Beta Ionol

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of beta-Ionol and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques, is a primary tool for the structural elucidation of organic compounds like this compound. libretexts.org These methods provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons within the molecule.

For this compound, ¹H-NMR spectroscopy would typically reveal signals corresponding to:

Methyl protons: Characteristic singlets for the gem-dimethyl groups on the cyclohexene (B86901) ring and a doublet for the methyl group adjacent to the hydroxyl group on the side chain.

Olefinic protons: Signals in the alkene region, indicating the presence of the double bonds within the cyclohexene ring and the unsaturated side chain.

Methylene and methine protons: Complex multiplets arising from the cyclohexene ring and the alcoholic methine proton.

Hydroxyl proton: A broad singlet, whose chemical shift is solvent and concentration-dependent.

Similarly, ¹³C-NMR spectroscopy would provide signals for all thirteen carbon atoms, differentiating between:

Methyl carbons: Upfield signals for the various methyl groups.

Olefinic carbons: Downfield signals for the sp² hybridized carbons in the double bonds.

Alcoholic carbon: A characteristic signal for the carbon bearing the hydroxyl group.

Cyclohexene ring carbons: Signals corresponding to the saturated and unsaturated carbons of the ring.

While specific tabulated experimental NMR data for this compound is often found in specialized databases or research articles focusing on its derivatives, the application of these techniques is fundamental for its unambiguous structural assignment. libretexts.orgmdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers. The presence of a hydroxyl group (-OH) is a key feature of this compound. google.com

Characteristic absorption bands expected for this compound include:

O-H stretching : A broad absorption band typically observed around 3200-3600 cm⁻¹, indicative of the alcohol functional group. libretexts.org

C-H stretching : Bands around 2850-3000 cm⁻¹ for aliphatic C-H bonds, and potentially weaker bands above 3000 cm⁻¹ for olefinic C-H bonds. libretexts.org

C=C stretching : A band around 1600-1680 cm⁻¹ for the carbon-carbon double bonds. libretexts.org

C-O stretching : A strong absorption band around 1000-1200 cm⁻¹ corresponding to the alcohol C-O stretch.

These characteristic absorptions provide direct evidence for the presence of the alcohol and alkene functionalities within the this compound structure.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound, as well as for characterizing its fragmentation pattern. For this compound (C₁₃H₂₂O), the monoisotopic mass is 194.167065321 Da. nih.govuni.lu

HRMS provides precise mass-to-charge (m/z) ratios for the molecular ion and its fragments, which can be used to confirm the molecular formula and deduce structural features through characteristic fragmentation pathways. Predicted collision cross section (CCS) values for various adducts of this compound are also available, aiding in its identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺195.17435147.6
[M+Na]⁺217.15629158.6
[M+NH₄]⁺212.20089157.3
[M+K]⁺233.13023150.2
[M-H]⁻193.15979149.3
[M+Na-2H]⁻215.14174153.3
[M]⁺194.16652149.7
[M]⁻194.16762149.7
(Data derived from PubChemLite) uni.lu

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) for this compound would be observed at m/z 194. Characteristic fragmentation patterns, often involving cleavages adjacent to the hydroxyl group or the double bonds, provide structural insights. For instance, common fragment ions for this compound in GC-MS have been reported at m/z 161, 105, and 121. nih.gov The mass spectra of this compound are distinct from those of beta-Ionone (B89335), a closely related compound. nih.gov

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile compounds like this compound, enabling both separation and identification. scielo.brcabidigitallibrary.orgtandfonline.commdpi.com The technique separates compounds based on their volatility and interaction with the stationary phase in the GC column, while the MS detector provides fragmentation patterns for identification.

This compound has been identified as a significant volatile component in various natural extracts. scielo.brmdpi.com Its retention behavior on different GC columns is characterized by Kovats Retention Indices (RI). nih.gov

Table 2: Kovats Retention Indices and Key MS Fragments for this compound

PropertyValue(s)
Standard non-polar RI1405-1407
Semi-standard non-polar RI1428
Standard polar RI1939, 1968
GC-MS Top Peak (m/z)161
GC-MS 2nd Highest (m/z)105
GC-MS 3rd Highest (m/z)121
(Data derived from PubChem) nih.gov

GC-MS analysis typically involves a capillary column (e.g., Rxi-5ms or DB-FFAP), helium as a carrier gas, and an electron ionization (EI) source. scielo.brnih.gov Identification is achieved by comparing retention indices and mass spectral fragmentation patterns with those in established libraries. scielo.brcabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantitative analysis of non-volatile or semi-volatile compounds, including this compound and its derivatives. nih.govscielo.bruq.edu.ausemanticscholar.org While specific HPLC conditions for the direct quantification of this compound are less frequently detailed in general literature compared to its derivatives or related compounds like beta-Ionone, the principles remain consistent.

HPLC systems typically employ a reverse-phase column (e.g., C18), a mobile phase often consisting of a gradient or isocratic mixture of water and organic solvents (such as acetonitrile (B52724) or methanol), and a UV detector. ijper.orgresearchgate.net For compounds like this compound, UV detection at appropriate wavelengths (e.g., 200-300 nm) can be used, although it might require a chromophore or derivatization for optimal sensitivity if the compound itself lacks strong UV absorption. researchgate.net

HPLC can be coupled with mass spectrometry (HPLC-MS) for enhanced identification and quantification, providing both chromatographic separation and detailed mass information. nih.govscielo.brsemanticscholar.org This hyphenated technique is particularly powerful for complex matrices, allowing for the precise determination of this compound's concentration and purity.

Chiral Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Chiral analysis is crucial for compounds like this compound, as their enantiomeric forms can exhibit distinct biological activities, sensory properties, or metabolic pathways. Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely employed technique for the separation and quantification of enantiomers due to its high sensitivity and wide linear range mdpi.com. The principle relies on the use of a chiral stationary phase within the GC column, which allows for differential interactions with the enantiomers, leading to their separation based on varying retention times mdpi.commdpi.com.

For the chiral analysis of ionol derivatives, specialized capillary columns are utilized. For instance, in the chemoenzymatic resolution of racemic dihydro-beta-ionol (B1595605), a related ionol compound, chiral analysis was successfully performed using GC-FID with a Beta DEX™ 110 column (30 m × 0.25 mm, Supelco) mdpi.com. This method enabled the determination of enantiomeric excess (e.e.) for the (S)-dihydro-beta-ionol and (R)-dihydro-beta-ionol acetate (B1210297) mdpi.com.

Research findings on the chemoenzymatic resolution of racemic dihydro-beta-ionol using lipase (B570770) from Candida antarctica demonstrated the effectiveness of GC-FID in assessing enantioselectivity. The analysis revealed varying yields and enantiomeric excesses depending on the reaction conditions and the specific enzyme used mdpi.com.

The following table summarizes representative data from the chiral analysis of dihydro-beta-ionol, illustrating the type of detailed research findings obtained through GC-FID for ionol derivatives:

Table 1: Enantiomeric Excess (e.e.) and Yields from Chemoenzymatic Resolution of Racemic Dihydro-beta-Ionol via GC-FID Analysis mdpi.com

Product EnantiomerYield (%)Enantiomeric Excess (e.e.) (%)Enantiomeric Ratio (E)Chiral Column
(S)-dihydro-beta-ionol4586N/ABeta DEX™ 110
(R)-dihydro-beta-ionol acetate4394N/ABeta DEX™ 110
(R)-dihydro-beta-ionol (after hydrolysis)100>9915,198Beta DEX™ 110

Note: N/A indicates data not specified in the source for that particular entry.

Another example of chiral GC-FID application involves the analysis of rose oil components, where a BGB 178 30% CD (chiral) capillary column was employed to separate enantiomers such as (+/-)-camphene, (+/-)-rose oxide, (+/-)-linalool, (+/-)-citronellol, and (+/-)-citronellyl acetate mdpi.com. This highlights the versatility of chiral GC-FID in analyzing various chiral compounds, including alcohols and terpenes, which are structurally related to ionols. Method validation for such analyses typically includes parameters like baseline separation, linearity, limits of detection (LoD), and limits of quantification (LoQ), ensuring the accuracy and reliability of the quantitative results mdpi.comraccefyn.co.

While specific detailed data tables for the chiral analysis of this compound itself using GC-FID were not extensively detailed in the provided literature, the methodologies applied to related ionol compounds and other chiral volatiles demonstrate the established utility and precision of GC-FID for determining enantiomeric distributions and purity mdpi.commdpi.comresearchgate.netnih.gov. The use of appropriate chiral stationary phases is paramount for achieving effective separation of this compound's enantiomers, enabling comprehensive structural elucidation and characterization.

Structure Activity Relationship Studies of Beta Ionol Derivatives

Investigation of Functional Group Modifications and their Influence on Biological Effects.

Functional group modifications on the beta-ionol scaffold can significantly alter its biological activities. While comprehensive SAR studies specifically on this compound derivatives are continually evolving, research on related ionones provides valuable insights into the impact of such alterations. For instance, alpha-ionone (B122830) and beta-ionone (B89335) derivatives have demonstrated anti-inflammatory, antimicrobial, and anticancer effects, although their precise structure-activity relationships remain an area of ongoing investigation. fishersci.fithegoodscentscompany.com

One approach to functional group modification involves the esterification of this compound. A beta-ionone-derived ester, synthesized using this compound as an intermediate, has been shown to exhibit DNA binding and apoptosis-inducing activities in human myeloid leukemia cells. metabolomicscentre.ca This suggests that the introduction of an ester moiety can confer or enhance specific biological effects.

Furthermore, chemical synthesis starting from beta-ionone can yield this compound and a range of other derivatives through various transformations. For example, the synthesis of halolactones and subsequent conversion to hydroxylactones via fungal strains demonstrates how different functional groups (halogen, hydroxyl, lactone) can be introduced and how these modifications can lead to new compounds with altered properties. thegoodscentscompany.com Glycosylation, the attachment of sugar moieties, is another modification observed in related compounds, such as 3β-hydroxy-β-ionone 3-O-β-d-glucopyranoside, which can impact solubility, stability, and biological activity. chembase.cn

These examples highlight that even subtle changes in functional groups can lead to diverse biological outcomes, underscoring the intricate nature of SAR studies for this compound derivatives.

Impact of Stereochemistry on Biological Activity and Olfactory Properties.

Stereochemistry plays a crucial role in determining the biological activity and olfactory properties of this compound and its derivatives. The precise three-dimensional arrangement of atoms can dictate how a molecule interacts with biological targets, including receptors and enzymes, and how it is perceived olfactorily.

For this compound itself, a shift of the hydroxyl group to the gamma-carbon can alter its stereochemistry and consequently its aroma profile. fishersci.ca This direct observation underscores the sensitivity of olfactory perception to stereochemical nuances within the this compound structure.

Further evidence of the impact of stereochemistry comes from studies on related ionol and ionone (B8125255) compounds. For instance, research on 3-oxo-alpha-ionol (B3038749) demonstrated a significant difference in inhibitory activity between its stereoisomers: (6R,9S)-3-oxo-α-ionol exhibited 5.3- to 6.2-fold higher activity compared to (6R,9R)-3-oxo-α-ionol. This finding strongly suggests that the stereochemistry of the hydroxyl group at the C-9 position is critical for the inhibitory activities of these compounds. thegoodscentscompany.com

In the broader context of ionones, a comprehensive olfactory evaluation of various isomers revealed remarkable differences in their odor properties. For example, (S)-γ-ionone was found to be 150 times more powerful and pleasant than its (R)-enantiomer, possessing a distinct violet tonality. nih.gov This illustrates how different stereoisomers of closely related compounds can elicit vastly different olfactory perceptions.

Furthermore, genetic variations can influence the perception of these compounds. A single-nucleotide polymorphism in the OR5A1 receptor (rs6591536) leads to significant differences in the odor perception of beta-ionone, affecting both sensitivity and subjective quality. Individuals with at least one G allele are sensitive to beta-ionone and perceive a pleasant floral scent, while those homozygous for the AA allele are approximately 100 times less sensitive and may perceive a pungent, sour/vinegar odor at higher concentrations. nih.gov While this specifically pertains to beta-ionone, it highlights the complex interplay between molecular stereochemistry, receptor binding, and individual genetic factors in olfactory responses, principles that are highly relevant to this compound.

Application of Computational Chemistry and Molecular Modeling in SAR Prediction.

Computational chemistry and molecular modeling techniques are increasingly indispensable tools in predicting and understanding the structure-activity relationships of compounds like this compound. These in silico methods provide a cost-effective and efficient way to explore vast chemical spaces and generate hypotheses about molecular interactions.

For this compound, virtual screening results have been utilized to investigate its biological activities, with tools like CDK RDKit 2D employed to analyze stereochemical variants. nih.gov This demonstrates the direct application of computational methods to this compound itself in the context of SAR.

In studies of beta-ionone derivatives, molecular docking has been extensively used to gain insights into their anti-inflammatory potential and cytotoxicity. thegoodscentscompany.com Molecular dynamic simulations have also been applied to analyze the DNA binding activities of a beta-ionone-derived ester, providing a dynamic perspective on molecular interactions. metabolomicscentre.ca These techniques allow researchers to visualize and quantify the binding affinity and interactions between a compound and its biological target, such as a protein or DNA.

Quantitative Structure-Activity Relationship (QSAR) models are also employed for ionones, providing predicted values for various properties when experimental data are limited. nih.gov This involves correlating structural descriptors with observed biological activities to build predictive models. Software platforms like UCSF ChimeraX and Avogadro serve as powerful tools for molecular modeling, visualization, and analysis, aiding in the design and optimization of novel compounds. thegoodscentscompany.com The integration of these computational approaches with experimental data accelerates the discovery and development of this compound derivatives with desired biological profiles.

Future Perspectives and Research Challenges in Beta Ionol Investigations

Advancements in Biosynthetic Pathway Elucidation and Genetic Regulation

Understanding the precise biosynthetic pathways leading to beta-ionol and the genetic mechanisms that regulate its production is a foundational area of ongoing research. This compound, like beta-ionone (B89335), is a carotenoid-derived apocarotenoid, typically formed through the oxidative cleavage of carotenoids such as beta-carotene (B85742) nih.govmdpi.com. The primary enzyme responsible for this cleavage is carotenoid cleavage dioxygenase 1 (CCD1) nih.govmdpi.com.

While the general pathway involving CCD1 is known for beta-ionone production, the specific steps and enzymes leading to this compound, particularly its reduction from beta-ionone, require further detailed elucidation. Research efforts are focused on:

Identifying novel CCD isoforms and reductases: Discovering new or more efficient CCD enzymes with specific substrate preferences and identifying the reductases responsible for converting beta-ionone to this compound in various organisms will be critical. This involves exploring diverse plant species, microorganisms, and even animal systems where these compounds are found nih.govmdpi.com.

Mapping complete enzymatic cascades: A comprehensive understanding of the entire enzymatic cascade, from the initial carotenoid precursor to the final this compound product, including all intermediate steps and the enzymes catalyzing them, is still under active investigation nih.govcore.ac.uk.

Genetic regulation networks: Delving into the genetic regulatory networks that control the expression of these biosynthetic enzymes is essential. This includes identifying transcription factors, signaling molecules, and environmental cues that influence this compound production in its natural hosts nih.gov. For instance, studies on beta-ionone biosynthesis in Yarrowia lipolytica have shown that enhancing beta-carotene cleavage through modified CCD1 genes can significantly increase production, highlighting the importance of genetic manipulation nih.gov.

Strategies for Overcoming Current Production Bottlenecks in Engineered Microbial Systems

Microbial production of natural compounds like this compound offers a sustainable and environmentally friendly alternative to traditional extraction from plants or chemical synthesis, which often suffer from low yields, high costs, and complex purification processes nih.govmdpi.comcolab.ws. However, current engineered microbial systems face several bottlenecks that limit their industrial feasibility.

Key strategies to address these challenges include:

Improving precursor supply: Ensuring an adequate supply of the precursor molecule, beta-carotene, within the microbial host is crucial. Metabolic engineering approaches, such as redirecting carbon flux towards carotenoid synthesis, have shown promise nih.gov. For example, in Yarrowia lipolytica, increasing the efficiency of the endogenous mevalonate (B85504) pathway can boost carotenoid synthesis, which in turn supports beta-ionone (and by extension, this compound) production nih.gov.

Enhancing enzyme activity and specificity: The catalytic activity of CCD1, which cleaves beta-carotene, can be a limiting factor colab.wsresearchgate.net. Engineering CCD1 variants with improved membrane affinity and higher catalytic efficiency, as demonstrated in Saccharomyces cerevisiae and Yarrowia lipolytica, is a promising avenue nih.govfrontiersin.org.

Optimizing downstream processing and product recovery: this compound, being a volatile compound, can be lost during fermentation colab.ws. Implementing in-situ product recovery (ISPR) methods, such as dodecane (B42187) trapping or organophilic pervaporation, can significantly improve yields by reducing product evaporation and toxicity to the host cells colab.wsresearchgate.net.

Developing robust microbial hosts: Exploring and engineering new microbial hosts beyond traditional Saccharomyces cerevisiae and Escherichia coli, such as Yarrowia lipolytica, which is oleaginous and has a large intercellular acetyl-CoA pool (a terpenoid backbone precursor), can lead to higher titers nih.govcolab.wsfrontiersin.org.

Table 1: Reported Beta-ionone Production in Engineered Microbial Systems

Microbial HostEnzyme/StrategyReported Yield (g/L)Productivity (mg/L/h)Reference
Yarrowia lipolyticaModified PhCCD1 gene (from food waste hydrolysate)4.013.9 nih.gov
Escherichia coliβ-carotene biosynthesis pathway0.510 nih.gov
Saccharomyces cerevisiaeβ-carotene biosynthesis pathway + RiCCD1 gene0.42.5 nih.gov
Yarrowia lipolyticaModular pathway engineering1.02.7 nih.govfrontiersin.org
Yarrowia lipolyticaOsmanthus fragrans CCD1 + dodecane trapping0.38- colab.ws

Exploration of Novel Biocatalytic Transformations and Enzyme Discovery

The field of biocatalysis offers immense potential for the sustainable and selective production of this compound and its derivatives. This involves discovering novel enzymes and engineering existing ones for new or improved transformations.

Areas of focus include:

Stereoselective synthesis: this compound can exist in different stereoisomeric forms, which may possess distinct sensory or biological properties researchgate.net. Research is exploring biocatalysts capable of stereoselectively synthesizing specific this compound enantiomers or diastereomers researchgate.net. For example, lipase-catalyzed kinetic resolution has been used to obtain both enantiomers of this compound with high enantiomeric excess researchgate.net.

Enzyme promiscuity and directed evolution: Investigating the promiscuous activities of existing enzymes that might catalyze novel reactions involving this compound or its precursors is a promising area mke.org.hunih.gov. Directed evolution strategies can then be employed to enhance these desired activities or engineer new specificities mdpi.comchimia.ch.

Discovery of novel enzymes: Metagenomics and other high-throughput screening techniques are being utilized to discover entirely new enzymes from diverse environments (e.g., marine biomes) that can perform unique transformations relevant to this compound biosynthesis or modification mdpi.com. This includes enzymes for the efficient reduction of beta-ionone to this compound or for the synthesis of this compound from alternative, more readily available substrates.

Enzymatic cascades and multi-enzyme systems: Developing multi-enzyme cascades or cell-free systems that can perform a series of reactions in a single pot, leading to efficient one-pot synthesis of this compound, is an active area of research nih.gov.

Deeper Understanding of Ecological Signaling and Physiological Roles in Diverse Organisms

This compound, along with other apocarotenoids, plays multifaceted roles in the ecological interactions and physiological processes of various organisms nih.govmdpi.com. A deeper understanding of these roles is crucial for appreciating its biological significance and potentially leveraging it for practical applications.

Research directions include:

Plant defense and signaling: this compound and its related compounds are known to be involved in plant defense mechanisms, acting as volatile organic compounds (VOCs) that can attract pollinators or repel herbivores nih.govmdpi.comfrontiersin.orgresearchgate.net. Further research is needed to fully elucidate the signaling pathways triggered by this compound in plants, including its interaction with other plant hormones and its role in stress responses mdpi.com. For instance, beta-ionone (a related compound) is involved in plant acclimation to excessive light and drought tolerance mdpi.com.

Insect interactions: this compound can act as an insect attractant or repellent nih.govmdpi.com. Detailed studies on how insects perceive this compound and the specific behavioral responses it elicits can lead to the development of new, environmentally friendly pest control strategies.

Microbial communication: Emerging evidence suggests that microbial volatile organic compounds (MVOCs), which can include this compound or its precursors, play roles in interspecific bacterial interactions and influence plant health frontiersin.orgnih.gov. Further investigation into the role of this compound in microbial communication and its impact on microbial communities is warranted.

Physiological functions in other organisms: While primarily studied in plants, the physiological roles of this compound in other organisms, including fungi and even some animals, remain less understood. Research into these diverse biological functions could uncover novel applications. For instance, this compound has been identified in the invasive population of Potamogeton pectinatus researchgate.net.

Development of Sustainable and Economically Viable Industrial Production Processes

The transition from lab-scale production to economically viable industrial processes for this compound is a significant challenge. Current chemical synthesis methods can be economically impractical, and extraction from natural sources often yields low recovery rates and complex mixtures nih.govmdpi.comacs.org.

Future efforts are focused on:

Biorefinery concepts: Integrating this compound production into biorefinery schemes that utilize organic waste hydrolysates or agricultural residues as feedstocks offers a sustainable and cost-effective approach nih.govresearchgate.net. This aligns with the principles of circular economy and reduces reliance on petrochemicals ispt.eu.

Genetic and metabolic engineering for high yields: Continued advancements in genetic and metabolic engineering of microbial hosts to achieve gram-per-liter concentrations of this compound are crucial for industrial viability nih.govresearchgate.net. This involves optimizing gene expression, enzyme activity, and pathway flux.

Green chemistry principles: Adhering to green chemistry principles in the development of production processes, minimizing waste generation, energy consumption, and the use of hazardous chemicals, is a key objective for sustainable industrial production acs.orgispt.eu.

Economic modeling and life cycle assessment: Comprehensive economic modeling and life cycle assessments of different production strategies will be essential to identify the most viable and environmentally sound pathways for large-scale this compound production.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing beta-ionol in laboratory settings, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound synthesis typically involves acid-catalyzed cyclization of precursors like geraniol or oxidation of beta-ionone. To ensure reproducibility, document reaction conditions (e.g., temperature, catalyst concentration, solvent purity) in detail and validate purity using GC-MS or HPLC. Include replicate experiments (minimum three trials) to account for variability . For known compounds, cross-reference spectral data (e.g., NMR, IR) with published literature .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) for structural elucidation, GC-MS for purity assessment, and UV-Vis spectroscopy to study conjugation or degradation under light. Compare results with databases like PubChem or Reaxys, ensuring metadata (e.g., instrument calibration, sample preparation) adheres to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers design a controlled study to investigate this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Employ a factorial design with pH (3–9) and temperature (20°C–60°C) as independent variables. Use HPLC to quantify degradation products over time. Include control samples and calculate uncertainty intervals for kinetic parameters (e.g., half-life). Validate findings against existing literature to identify gaps .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different in vitro studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate data from peer-reviewed sources. Apply meta-analysis to assess heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., cell line variability, solvent effects). Replicate key experiments under standardized conditions, prioritizing studies with rigorous controls .

Q. What advanced strategies can integrate computational modeling with experimental data to predict this compound’s environmental fate?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation pathways, validated with experimental LC-MS/MS data from soil or aqueous matrices. Apply molecular dynamics simulations to study interactions with organic matter. Cross-validate results using open-access platforms like ECOSAR .

Q. How can researchers design a cross-disciplinary study to explore this compound’s role in plant volatile organic compound (VOC) signaling?

  • Methodological Answer : Combine metabolomics (GC×GC-TOFMS) to profile VOCs in plant tissues with transcriptomics to identify upregulated genes. Use controlled growth chambers to isolate environmental variables. Apply mixed-effects models to distinguish this compound-specific signaling from background noise .

Methodological Frameworks for Research Design

Q. What criteria should guide the formulation of a novel, feasible research question on this compound’s oxidative pathways?

  • Methodological Answer : Apply the FINER framework:

  • Feasible : Ensure access to analytical instruments (e.g., HPLC-MS).
  • Interesting : Link to gaps in oxidative stress literature.
  • Novel : Explore understudied catalysts (e.g., metalloporphyrins).
  • Ethical : Use minimal solvent waste protocols.
  • Relevant : Align with green chemistry trends .

Q. How can researchers optimize experimental protocols to balance depth and resource constraints in this compound studies?

  • Methodological Answer : Use fractional factorial designs to reduce the number of experiments while retaining statistical power. Prioritize high-impact variables (e.g., oxygen exposure, light intensity) identified via preliminary screening. Publish negative results in supplementary materials to aid meta-analyses .

Data Management and Analysis

Q. What best practices ensure this compound research data meets FAIR principles for reuse in secondary studies?

  • Methodological Answer : Deposit raw spectral data in repositories like Zenodo with standardized metadata (e.g., DOI, instrument settings). Use open-source tools (e.g., KNIME) for preprocessing and share scripts via GitHub. Document anomalies (e.g., unexpected peaks) in machine-readable formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.